(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile
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Overview
Description
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9Cl2NO. It is a derivative of phenoxyacetonitrile, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted phenoxyacetonitriles.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Scientific Research Applications
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with antimicrobial or anticancer properties.
Agriculture: Investigated for use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
2,4-Dichloro-3,5-dimethylbenzoic acid: Another derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is unique due to its combination of chlorine and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. Its specific structure allows for targeted modifications and functionalization in synthetic chemistry.
Properties
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUEFBGXOTXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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